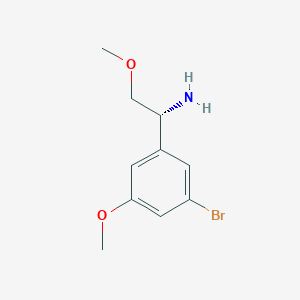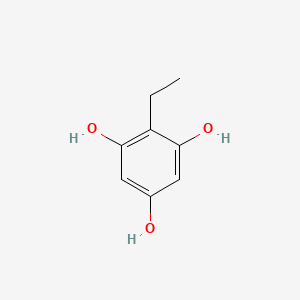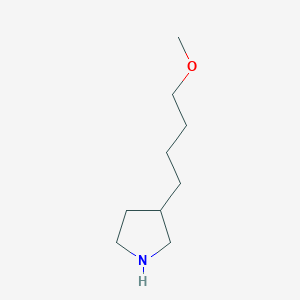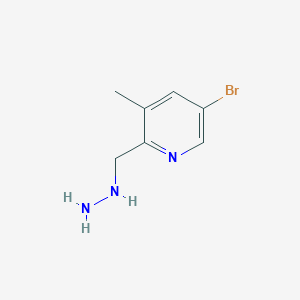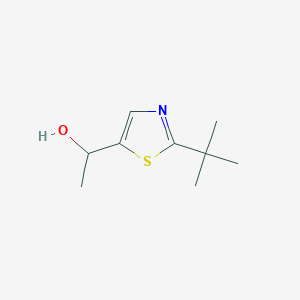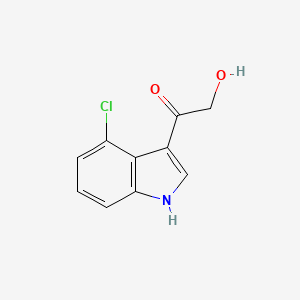
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroindole and a suitable precursor for the hydroxyethanone group.
Reaction Conditions: The reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Catalysts and Reagents: Common reagents include acids or bases to facilitate the reaction, and catalysts may be used to increase the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert the hydroxy group to a methylene group, potentially modifying the compound’s biological activity.
Substitution: The chloro group on the indole ring can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with biological targets.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
1-(4-chloro-1H-indol-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(4-12-8)9(14)5-13/h1-4,12-13H,5H2 |
Clé InChI |
IZTJDJMWUBNAHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


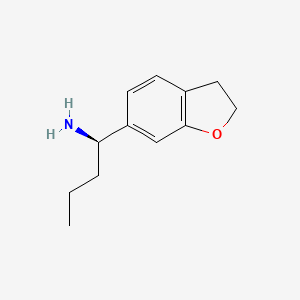
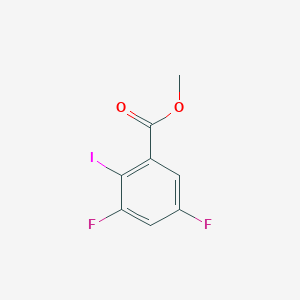
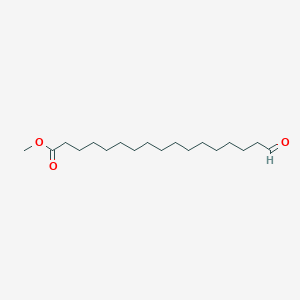
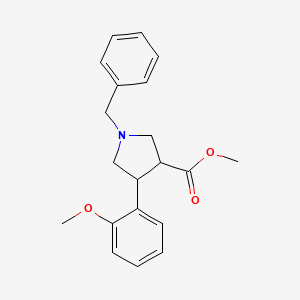
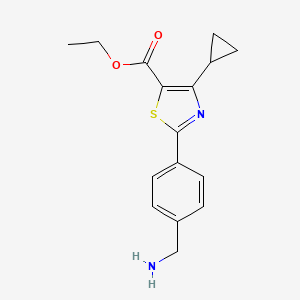
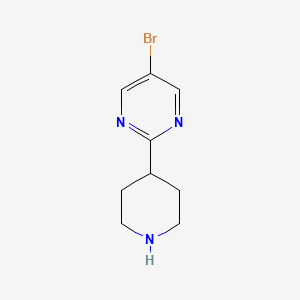
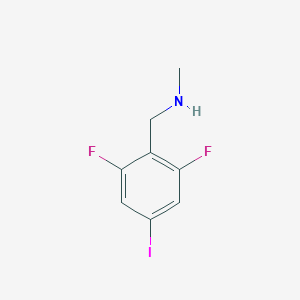
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)
